2-(4-Fluoro-2-isobutoxyphenyl)ethanol

Description

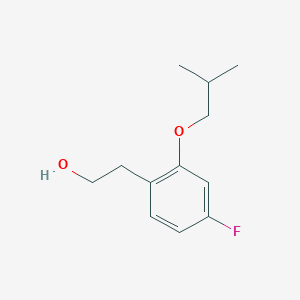

2-(4-Fluoro-2-isobutoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluoro group at the para position and an isobutoxy group at the ortho position, linked to an ethanol moiety. These compounds share a common aromatic backbone but differ in functional groups, influencing their reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C12H17FO2 |

|---|---|

Molecular Weight |

212.26 g/mol |

IUPAC Name |

2-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-11(13)4-3-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |

InChI Key |

FJMJNVGYUXDLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)F)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrophenol and isobutyl bromide.

Etherification: The 4-fluoro-2-nitrophenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxynitrobenzene.

Reduction: The nitro group in 4-fluoro-2-isobutoxynitrobenzene is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

Ethylation: Finally, the amine is converted to the ethanol derivative through a reaction with ethylene oxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 2-(4-Fluoro-2-isobutoxyphenyl)acetaldehyde or 2-(4-Fluoro-2-isobutoxyphenyl)acetone.

Reduction: 2-(4-Fluoro-2-isobutoxyphenyl)ethane.

Substitution: 2-(4-Methoxy-2-isobutoxyphenyl)ethanol.

Scientific Research Applications

2-(4-Fluoro-2-isobutoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol with its closest analogs:

Physicochemical and Hazard Profiles

- Polarity and Solubility: The ethanol and methanol derivatives likely exhibit higher water solubility than the ketone due to hydroxyl groups. However, the isobutoxy chain may reduce solubility in polar solvents .

- Reactivity: The ketone in 1-(4-Fluoro-2-isobutoxyphenyl)ethanone makes it prone to nucleophilic attacks, whereas the hydroxyl groups in the ethanol and methanol analogs favor hydrogen bonding or esterification reactions .

- Toxicity: The ethanone derivative carries acute toxicity hazards (oral, dermal, inhalation; H301, H311, H331), suggesting stricter handling requirements compared to alcohols .

Research Findings and Data Gaps

- Limited Bioactivity Data: No direct studies on the biological activity of this compound were found.

Biological Activity

2-(4-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with a molecular formula of C13H17FO and a molecular weight of approximately 212.26 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH), which classifies it as a phenolic alcohol. The unique chemical structure, including a fluorine atom and an isobutoxy group, contributes to its potential biological activities, particularly in medicinal chemistry and materials science.

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets and pathways. Preliminary studies indicate that this compound may influence various enzymes and receptors involved in metabolic pathways, potentially modulating signaling pathways related to:

- Inflammation

- Cell proliferation

- Apoptosis

Potential Activities

- Antimicrobial Properties : Initial investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further biological investigation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table highlights structural analogs of this compound and their unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(4-Fluoro-3-isobutoxyphenyl)ethanol | Similar structure but different fluoro positioning | Potentially different reactivity due to structural differences |

| 2-(4-Fluoro-2-methoxyphenyl)ethanol | Methoxy group instead of isobutoxy | Variations in solubility and biological activity |

| 2-(4-Fluoro-2-ethoxyphenyl)ethanol | Ethoxy group instead of isobutoxy | Differences in chemical reactivity compared to isobutoxy variant |

The distinct positioning of the fluorine and isobutoxy groups significantly influences the chemical reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study assessed the anti-inflammatory effects of various phenolic compounds, including this compound, on human cell lines. Results indicated that this compound reduced pro-inflammatory cytokines, suggesting its potential utility in inflammation-related conditions.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

-

Cell Proliferation Studies :

- Research involving cancer cell lines indicated that this compound could inhibit cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.